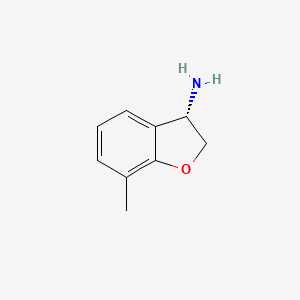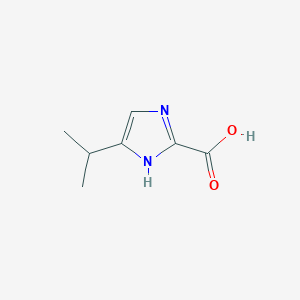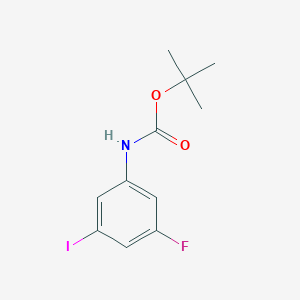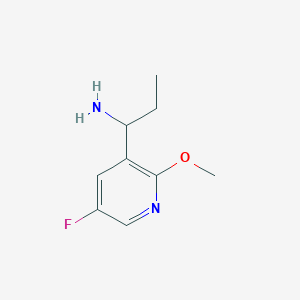
Methyl (R)-3-amino-2-fluoropropanoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-2-fluoropropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-2-fluoropropanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. One common method includes using trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-2-fluoropropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halides or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrohalic Acids (HX): Used for substitution reactions, converting the amino group into different functional groups.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-2-fluoropropanoate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Methyl ®-3-amino-2-fluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways, making the compound a valuable tool for studying molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-2-fluoropropanoate: Lacks the hydrochloride component, which can affect its solubility and reactivity.
3-amino-2-fluoropropanoic acid: The carboxylic acid form, which has different chemical properties and applications.
Uniqueness
Methyl ®-3-amino-2-fluoropropanoate hydrochloride stands out due to its combination of functional groups, which provide unique reactivity and stability. The presence of the hydrochloride component enhances its solubility in aqueous solutions, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C4H9ClFNO2 |
|---|---|
Peso molecular |
157.57 g/mol |
Nombre IUPAC |
methyl (2R)-3-amino-2-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
Clave InChI |
PEPPPSUJKNPBDA-AENDTGMFSA-N |
SMILES isomérico |
COC(=O)[C@@H](CN)F.Cl |
SMILES canónico |
COC(=O)C(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)





![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)
![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)


